N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide
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Description
N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Biological Activity
N-Ethyl-N-pyrrolidin-2-ylmethyl-acetamide (NEPA) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
NEPA is characterized by its unique structure, which includes a pyrrolidine ring and an acetamide functional group. Its molecular formula is C11H18N2O, with a molecular weight of approximately 198.28 g/mol. The presence of the pyrrolidine moiety enhances the compound's lipophilicity and bioavailability, making it a candidate for therapeutic applications.
NEPA's biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmitter release and uptake. This modulation can lead to a range of physiological effects, such as:
- Antimicrobial Activity : NEPA has shown potential antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.
- Analgesic Effects : The compound may exert pain-relieving effects through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Properties : NEPA may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Pharmacological Effects
The pharmacological effects of NEPA have been explored in various studies. Key findings include:
- Neuropharmacology : NEPA has been evaluated for its effects on mood and cognition. Research indicates that it may enhance cognitive function and reduce anxiety-like behaviors in animal models.
- Oncology : Preliminary studies suggest that NEPA could have antitumor effects, particularly against certain cancer cell lines. For instance, it demonstrated a significant reduction in cell viability in triple-negative breast cancer models at specific concentrations .
- Cardiovascular Effects : Some studies indicate potential benefits in cardiovascular health, possibly through vasodilatory effects or modulation of heart rate.
Data Tables
The following table summarizes key findings from recent studies on NEPA:
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of NEPA, researchers found that it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Case Study 2: Analgesic Properties
A behavioral study using rodents demonstrated that administration of NEPA significantly reduced pain responses in models of acute and chronic pain. This suggests potential applications in pain management therapies.
Case Study 3: Cancer Research
In vitro studies on NEPA's effects on cancer cell lines revealed promising results, with notable reductions in cell proliferation rates for aggressive cancer types. Further research is needed to explore its efficacy in vivo.
Properties
IUPAC Name |
N-ethyl-N-(pyrrolidin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-5-4-6-10-9/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPNDGSXNMIWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.